2-(2-Fluorophenyl)-3-nitrochromen-4-one

Lipophilicity Drug-likeness ADME prediction

2-(2-Fluorophenyl)-3-nitrochromen-4-one (CAS 187585-44-0) is a synthetic 3-nitrochromen-4-one derivative bearing an ortho-fluorophenyl substituent at position 2 of the benzopyran-4-one scaffold. With molecular formula C₁₅H₈FNO₄ and exact mass 285.044 Da, it belongs to the 2-aryl-3-nitrochromen-4-one subclass, which has been investigated for sirtuin inhibition, antiproliferative activity, and as synthetic intermediates for fused heterocycles.

Molecular Formula C15H8FNO4
Molecular Weight 285.23 g/mol
CAS No. 187585-44-0
Cat. No. B070634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-3-nitrochromen-4-one
CAS187585-44-0
Synonyms4H-1-Benzopyran-4-one,2-(2-fluorophenyl)-3-nitro-(9CI)
Molecular FormulaC15H8FNO4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-]
InChIInChI=1S/C15H8FNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H
InChIKeyVYAHDXZZNWHVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)-3-nitrochromen-4-one (CAS 187585-44-0): Core Identity and Structural Class


2-(2-Fluorophenyl)-3-nitrochromen-4-one (CAS 187585-44-0) is a synthetic 3-nitrochromen-4-one derivative bearing an ortho-fluorophenyl substituent at position 2 of the benzopyran-4-one scaffold . With molecular formula C₁₅H₈FNO₄ and exact mass 285.044 Da, it belongs to the 2-aryl-3-nitrochromen-4-one subclass, which has been investigated for sirtuin inhibition, antiproliferative activity, and as synthetic intermediates for fused heterocycles . The compound features a conjugated nitroenone system that confers distinct reactivity toward nucleophiles, enabling downstream derivatization into pyrroles, pyridines, and spirocyclic scaffolds [1].

Synthetic utilityNitroenone core for heterocycle diversification
Target engagementSupports SIRT2 pathway investigation (class-level)
Substituent profileOrtho-fluorophenyl handle for SAR exploration

Why 2-(2-Fluorophenyl)-3-nitrochromen-4-one Cannot Be Casually Replaced by In-Class Analogs


Despite sharing a common 3-nitrochromen-4-one core, closely related analogs such as 2-(4-fluorophenyl)-3-nitrochromen-4-one (CAS 187585-45-1), 2-(2-chlorophenyl)-3-nitrochromen-4-one (CAS 143468-14-8), and 2-(4-methoxyphenyl)-3-nitrochromen-4-one (CAS 143468-22-8) exhibit divergent physicochemical and likely biological profiles due to substituent position, electronic character, and steric effects . The ortho-fluorine in the target compound introduces a unique combination of strong electronegativity with minimal steric bulk at the 2-position, which critically influences the conformation of the 2-aryl ring relative to the chromenone plane—a geometric parameter known to modulate target binding in chromenone-based enzyme inhibitors . Procuring a non-ortho-halogen or electron-donating analog without verifying target-specific SAR would risk losing essential potency, selectivity, or synthetic utility.

Target 2-(2-Fluorophenyl)-3-nitrochromen-4-one
Analog risk Para-fluoro or chloro analogs alter electrostatic profile and synthetic handle
Target Ortho-fluorine substitution
Risk Methoxy analog modulates nitroenone electrophilicity, changing reactivity
Target Reactive nitroenone Michael acceptor
Risk Non-fluorinated parent lacks ortho-fluorine handle for downstream SAR

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-3-nitrochromen-4-one vs. Closest Analogs


Computed Lipophilicity: Ortho-Fluorine LogP vs. Para-Fluorine and Chloro Analogs

The target compound's computed LogP (4.03) is notably lower than that of the 2-(2-chlorophenyl) analog (estimated LogP ~4.4–4.6) and slightly lower than the para-fluoro isomer, consistent with the ortho-fluorine's stronger polar effect in this conformation . Lower LogP in the ortho-fluoro derivative may translate to improved aqueous solubility and reduced non-specific protein binding relative to the chloro analog.

Computed Lipophilicity
Class-level
LogP 4.03 vs. ~4.5 (chloro) Δ ≈ -0.4 to -0.5
Supports differential ADME prediction
Computed values; experimental LogP not available
Lipophilicity Drug-likeness ADME prediction

Ortho vs. Para Fluorine: Positional Isomer Effect on Molecular Topology and PSA

The ortho-fluorophenyl substitution in the target compound (CAS 187585-44-0) creates a different molecular electrostatic potential surface compared to its para-fluoro isomer (CAS 187585-45-1), with the fluorine atom in closer proximity to the chromenone carbonyl and nitro groups . While the computed PSA (76.03 Ų) is identical for both isomers due to the same atom composition, the three-dimensional orientation of the fluorine lone pairs and C–F dipole relative to the chromenone core differs, potentially altering hydrogen-bond acceptor networks in a protein binding site.

Ortho vs. Para Topology
Class-level
Identical MW, PSA, LogP; fluorine position differs
May affect target binding geometry; not interchangeable
No head-to-head biological comparison identified
Positional isomerism Polar surface area Molecular recognition

Synthetic Utility: Nitroenone Reactivity for Downstream Heterocycle Construction

3-Nitrochromen-4-ones bearing 2-aryl substituents are established precursors for fused heterocycles via ring-opening–ring-closure (RORC) cascades [1]. The 3-nitrochromone core reacts with carbon nucleophiles (malononitrile, ethyl cyanoacetate) to form benzoxocinones, and with nitrogen nucleophiles to yield pyrrolyl, pyridyl, and pyrazolyl nitro derivatives [2]. The 2-(2-fluorophenyl) variant offers a specific entry point to ortho-fluoro-substituted derivatives of these scaffolds, which is not accessible from the non-fluorinated or para-substituted analogs.

Synthetic Utility
Reported
Nitroenone RORC cascades with C/N nucleophiles
Enables ortho-fluoro heterocycle entry not possible with non-fluorinated analogs
Parent scaffold yields 63–94%; specific ortho-F variant not directly reported
Synthetic intermediate Nitroenone Heterocycle synthesis

Class-Level Evidence: 3-Nitrochromen-4-ones as SIRT2 Inhibitor Scaffolds

Substituted chroman-4-one and chromone derivatives, including 3-nitro-substituted variants, have been evaluated as SIRT2-selective inhibitors with reported IC₅₀ values in the low micromolar range for optimized leads . The target compound has been explored for SIRT2 inhibition in the context of aging and neurodegenerative disease research [1]. However, no direct IC₅₀ data for 2-(2-fluorophenyl)-3-nitrochromen-4-one against SIRT2 or any other target was identified in public databases, representing a significant evidence gap.

SIRT2 Inhibition
Data to verify
No direct IC₅₀ for this compound; related chromone IC₅₀ 180 nM
SIRT2 pathway-study fit; requires de novo characterization
Class-level inference only; target-specific data absent
SIRT2 inhibition Epigenetics Cancer

Recommended Procurement and Application Scenarios for 2-(2-Fluorophenyl)-3-nitrochromen-4-one


SIRT2 Drug Discovery: Ortho-Fluorophenyl Chromenone as a Pathway-Selective Probe

Based on class-level SIRT2 inhibition evidence [1], 2-(2-fluorophenyl)-3-nitrochromen-4-one can serve as a starting scaffold for structure–activity relationship (SAR) exploration of SIRT2-selective inhibitors. The ortho-fluorine provides a subtle electrostatic modifier without introducing the steric bulk of chlorine, potentially preserving binding site complementarity while modulating potency. Users should plan for de novo IC₅₀ determination, as target-specific data for this exact compound are not yet publicly available [2].

Synthetic Intermediate for Ortho-Fluoro-Substituted Fused Heterocycles

The compound's 3-nitrochromen-4-one core enables ring-opening–ring-closure (RORC) cascades with carbon and nitrogen nucleophiles, yielding benzoxocinones, pyridines, and pyrroles [1][2]. The ortho-fluorophenyl substituent is carried through to the final heterocyclic products, enabling access to fluorinated derivatives that are of high value in medicinal chemistry. This synthetic utility is not replicable with non-fluorinated or para-substituted analogs.

Physicochemical Comparator for Halogen-Scanning SAR Studies

With a computed LogP of 4.03 and PSA of 76.03 Ų [1], this compound occupies a specific lipophilicity-hydrophilicity space relative to its chloro (LogP ~4.5) and methoxy analogs. It is suitable as a matched-pair comparator in halogen-scanning campaigns where the impact of ortho-fluorine vs. ortho-chlorine vs. ortho-hydrogen on target affinity, cellular permeability, and metabolic stability is systematically evaluated.

Application
Selection Property
Validation Focus
SIRT2 pathway-selective probe
Nitroenone reactivity + ortho-F handle
De novo SIRT2 IC₅₀ determination and SAR
Synthetic intermediate for fluorinated heterocycles
Ortho-fluorophenyl substituent carries through RORC
Heterocycle reaction scope and yield optimization
Physicochemical comparator for halogen-scanning SAR
Computed LogP/PSA profile vs. chloro/methoxy
Matched-pair target affinity and ADME studies
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